molecular formula C12H18O3 B13947341 1-Isopropoxy-3-phenoxy-2-propanol CAS No. 39144-30-4

1-Isopropoxy-3-phenoxy-2-propanol

Cat. No.: B13947341
CAS No.: 39144-30-4
M. Wt: 210.27 g/mol
InChI Key: JEXLLBRBNFHWRA-UHFFFAOYSA-N
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Description

1-Isopropoxy-3-phenoxy-2-propanol is an organic compound with the molecular formula C12H18O3. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is of interest due to its unique chemical structure, which combines an isopropoxy group and a phenoxy group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-3-phenoxy-2-propanol can be synthesized through the reaction of propylene oxide with phenol in the presence of a catalyst. The reaction typically occurs under solvent-free conditions at elevated temperatures (around 120°C) to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts such as silicoaluminophosphate (SAPO-5) can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-3-phenoxy-2-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isopropoxy-3-phenoxy-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isopropoxy-3-phenoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses .

Comparison with Similar Compounds

  • 1-Phenoxy-2-propanol
  • 1-Isopropoxy-2-propanol
  • 1-(Isopropylamino)-3-phenoxy-2-propanol

Comparison: 1-Isopropoxy-3-phenoxy-2-propanol is unique due to the presence of both isopropoxy and phenoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications in various fields .

Properties

CAS No.

39144-30-4

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-phenoxy-3-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C12H18O3/c1-10(2)14-8-11(13)9-15-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3

InChI Key

JEXLLBRBNFHWRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(COC1=CC=CC=C1)O

Origin of Product

United States

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